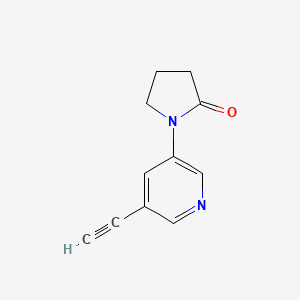
1-(3-Methylbenzoyl)indoline-5-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylbenzoyl)indoline-5-methanamine is a compound that belongs to the indoline family, which is a subset of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of an indoline core with a 3-methylbenzoyl group attached to the nitrogen atom and a methanamine group at the 5-position.
Preparation Methods
The synthesis of 1-(3-Methylbenzoyl)indoline-5-methanamine can be achieved through a multi-step process involving several key reactions. One common method involves the Fischer indole synthesis, which is a well-known procedure for the construction of indole and indoline derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole or indoline core .
For the specific synthesis of this compound, the following steps can be followed:
Fischer Indole Synthesis: React phenylhydrazine with a suitable ketone or aldehyde to form the indoline core.
N-Benzoylation: Introduce the 3-methylbenzoyl group to the nitrogen atom of the indoline core using a benzoyl chloride derivative under basic conditions.
Methanamine Introduction: Attach the methanamine group to the 5-position of the indoline core through a nucleophilic substitution reaction using a suitable amine precursor
Chemical Reactions Analysis
1-(3-Methylbenzoyl)indoline-5-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the methanamine group or the benzoyl group using suitable nucleophiles under appropriate conditions
Scientific Research Applications
1-(3-Methylbenzoyl)indoline-5-methanamine has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: It is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring indole derivatives.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylbenzoyl)indoline-5-methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3-Methylbenzoyl)indoline-5-methanamine can be compared with other similar compounds, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure but different functional groups.
1-Benzylindoline: A compound with a benzyl group instead of a benzoyl group, leading to different chemical and biological properties.
5-Methoxyindoline: A compound with a methoxy group at the 5-position, which affects its reactivity and applications .
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other indoline derivatives.
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
[5-(aminomethyl)-2,3-dihydroindol-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C17H18N2O/c1-12-3-2-4-15(9-12)17(20)19-8-7-14-10-13(11-18)5-6-16(14)19/h2-6,9-10H,7-8,11,18H2,1H3 |
InChI Key |
YYLXZYFTGYYJBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3=C2C=CC(=C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


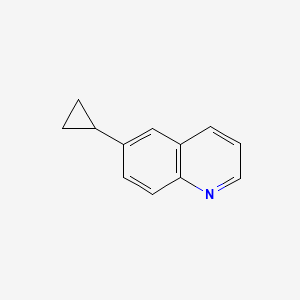
![7-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13715602.png)
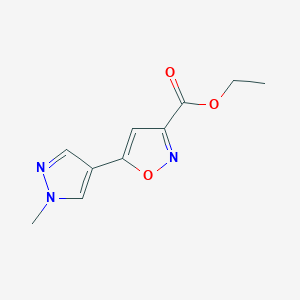
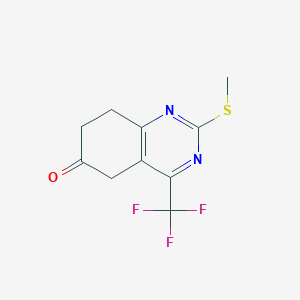

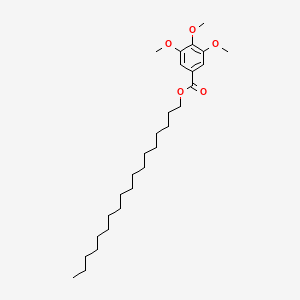

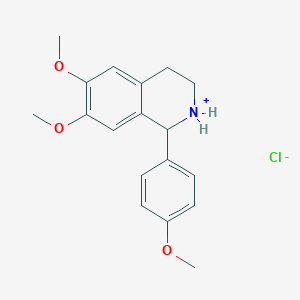
![2-Amino-7-methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13715639.png)
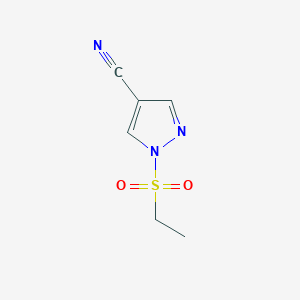
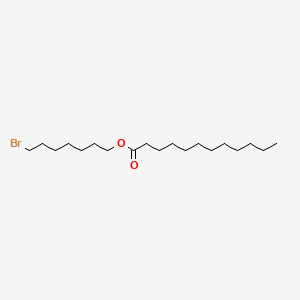
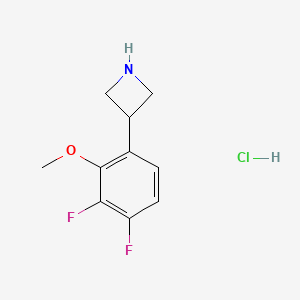
![2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B13715687.png)
